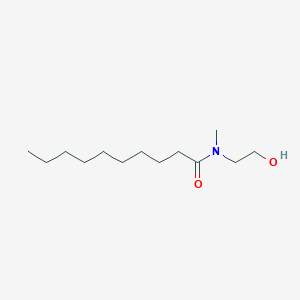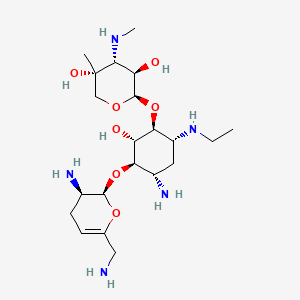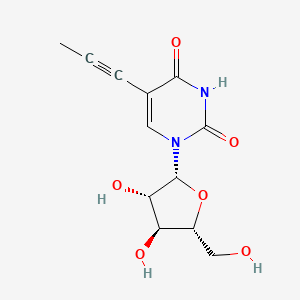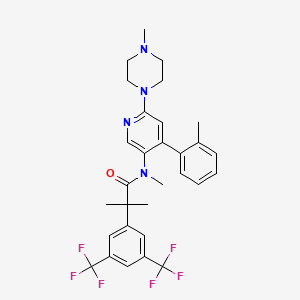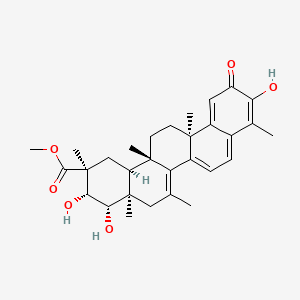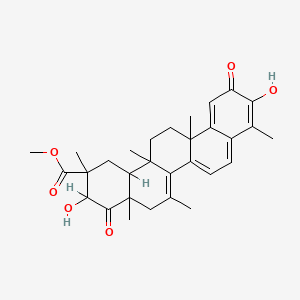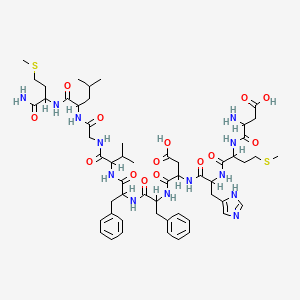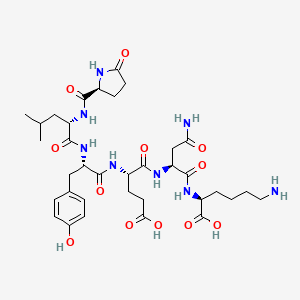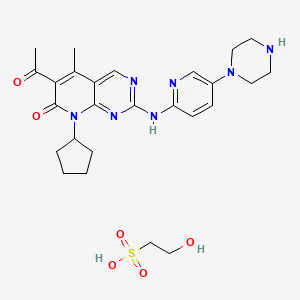
Palbociclib Isethionate
Overview
Description
Palbociclib Isethionate, also known as PD-0332991, is a medication developed by Pfizer for the treatment of HR-positive and HER2-negative breast cancer . It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . It is taken orally with food in a cycle of 21 days of active medication followed by 7 without .
In a study, three novel palbociclib derivatives (HP-1, HP-2, and HP-3) were designed and synthesized from Palbociclib and 10-HCPT .
Molecular Structure Analysis
Palbociclib Isethionate crystallizes in space group P-1 with a = 8.71334(4), b = 9.32119(6), c = 17.73725(18) Å, α = 80.0260(5), β = 82.3579(3), γ = 76.1561(1)° . The crystal structure is dominated by cation-anion and cation-cation hydrogen bonds .Chemical Reactions Analysis
Palbociclib Isethionate is a second-generation cyclin-dependent kinase inhibitor . It binds to the ATP pocket with an IC50 in the range of 9-15 nmol/L . It shows no activity against CDK1/2/5, EGFR, FGFR, PDGFR, InsR, etc .Physical And Chemical Properties Analysis
Palbociclib Isethionate has a molecular weight of 573.66 . It is soluble in water at 50 mg/mL .Scientific Research Applications
Palbociclib Isethionate: A Comprehensive Analysis of Scientific Research Applications: Palbociclib Isethionate is a pharmaceutical compound with a range of applications in scientific research, particularly in the field of oncology. Below is a detailed analysis of its unique applications across various research domains.
Cancer Treatment Research
Palbociclib Isethionate is primarily investigated for its potential in treating various forms of cancer, especially breast cancer. It functions as a cyclin-dependent kinase inhibitor (CKI), which interacts with cyclin-CDK complexes to inhibit kinase activity, leading to cell cycle arrest in the G1 phase .
Cell Cycle Arrest Studies
Research has shown that Palbociclib can induce G0/G1 phase cell cycle arrest and late-stage apoptosis in vitro, blocking the phosphorylation of retinoblastoma (RB) protein . This mechanism is crucial for understanding tumor growth and developing targeted therapies.
Real World Effectiveness
Population-based studies have been conducted to evaluate the effectiveness of Palbociclib combined with aromatase inhibitors. These studies provide real-world evidence supporting its use as a standard treatment option .
Crystallography Research
The crystal structure of Palbociclib Isethionate has been determined using synchrotron X-ray powder diffraction data and optimized using density functional theory techniques. This research aids in understanding the molecular structure and properties of the compound .
Mechanism of Action
Target of Action
Palbociclib Isethionate, also known as PD 0332991 isethionate, is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . These kinases are key regulators of the cell cycle, playing a pivotal role in the G1-S transition .
Mode of Action
In the G1 phase of the cell cycle, mammalian cells must pass a checkpoint, known as the restriction point “R”, in order to complete the cell cycle and divide . CDK4 and CDK6 complex with Cyclin D drive the phosphorylation of the retinoblastoma protein, Rb, which allows the cell to pass R and commit to division . . This prevents the cell from passing R and exiting G1, and in turn from proceeding through the cell cycle .
Biochemical Pathways
Palbociclib’s action on the cell cycle machinery has downstream effects on various biochemical pathways. For instance, it has been observed that when combined with inhibitors of the PI3K, EGFR, and MEK pathways, palbociclib can significantly reduce cell proliferation and induce cell-cycle arrest .
Result of Action
Due to its mechanism of action, palbociclib inhibits cell growth and suppresses DNA replication in retinoblastoma tumor suppressor gene (RB) proficient cancer cells . As expected, these RB cells present a significant increase in the proportion of cells in G1 state and the presence of palbociclib produces effective dephosphorylation of RB .
Action Environment
The efficacy of palbociclib can be influenced by various environmental factors. For instance, it has been observed that the pharmacokinetic parameter values of palbociclib can differ between different populations .
Safety and Hazards
Palbociclib Isethionate is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . In a real-world safety study, Palbociclib Isethionate was found to have a greater than 2-fold elevated risk for neutropenia, leukopenia, thrombocytopenia, stomatitis and mucositis, and acute liver injury .
Future Directions
properties
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;2-hydroxyethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2.C2H6O4S/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;3-1-2-7(4,5)6/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);3H,1-2H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYVFHRFIJKPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C(CS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231974 | |
| Record name | Palbociclib Isethionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palbociclib Isethionate | |
CAS RN |
827022-33-3 | |
| Record name | Palbociclib Isethionate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827022333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palbociclib Isethionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 827022-33-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALBOCICLIB ISETHIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1NYL2IRDR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Palbociclib Isethionate?
A1: Palbociclib Isethionate acts as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). [, ] These kinases play a crucial role in the phosphorylation of the retinoblastoma (Rb) protein, an event essential for cell cycle progression from the G1 to the S phase. [] By inhibiting CDK4/6, Palbociclib Isethionate prevents Rb phosphorylation, leading to cell cycle arrest in the G1 phase and ultimately suppressing DNA replication and tumor cell proliferation. []
Q2: How does the structure of Palbociclib Isethionate relate to its activity?
A2: While the provided abstracts do not delve into specific structure-activity relationship (SAR) studies for Palbociclib Isethionate, it's important to note that even small modifications to a drug molecule can significantly impact its activity, potency, and selectivity. Research on similar CDK4/6 inhibitors suggests that the specific arrangement of chemical groups within Palbociclib Isethionate contributes to its binding affinity and selectivity for CDK4/6 over other kinases. Further research exploring the SAR of Palbociclib Isethionate would be beneficial in understanding the contributions of specific structural elements to its overall activity.
Q3: Has Palbociclib Isethionate shown promising results in preclinical studies?
A3: Yes, Palbociclib Isethionate has demonstrated promising preclinical results. For example, a study investigated its potential in combination with antifolate agents for treating mantle cell lymphoma. [] Another study highlighted its synergistic cytotoxic effect with paclitaxel against triple-negative breast cancer cell lines. [] These studies suggest Palbociclib Isethionate's potential as a therapeutic agent in various cancer types.
Q4: Are there any known biomarkers associated with Palbociclib Isethionate efficacy?
A4: Although the provided research doesn't directly identify specific biomarkers for Palbociclib Isethionate efficacy, research on its mechanism points towards potential candidates. Given its role in cell cycle regulation, biomarkers related to CDK4/6 activity, Rb phosphorylation status, and cell cycle progression could be investigated as potential predictors of response to Palbociclib Isethionate treatment.
Q5: How is Palbociclib Isethionate formulated to improve its bioavailability?
A5: While the provided research doesn't discuss specific formulation strategies for Palbociclib Isethionate, one abstract mentions the use of "Palbociclib isethionate salt capsules." [] Formulating a drug as a specific salt form, in this case, isethionate, is a common strategy to enhance its pharmaceutical properties. Choosing the right salt form can improve factors like solubility, dissolution rate, stability, and ultimately, bioavailability.
Q6: Are there any concerns regarding the development of resistance to Palbociclib Isethionate?
A6: While the provided abstracts do not explicitly discuss resistance mechanisms to Palbociclib Isethionate, it's a crucial aspect to consider in cancer drug development. Research on similar CDK4/6 inhibitors suggests potential resistance mechanisms, such as mutations in CDK4/6 themselves or alterations in upstream signaling pathways regulating their activity. Further research is needed to understand the development of resistance to Palbociclib Isethionate specifically and explore strategies to overcome it.
Q7: What is the crystal structure of Palbociclib Isethionate, and what insights does it offer?
A7: Palbociclib Isethionate crystallizes in the space group P-1 (#2). [] The crystal structure reveals a network of hydrogen bonds, with both cation-anion and cation-cation interactions. Notably, both hydrogen atoms on the protonated nitrogen of the pyrimidine ring in Palbociclib form strong hydrogen bonds with the isethionate anion. This structural information, obtained through synchrotron X-ray powder diffraction and DFT optimization, helps us understand the intermolecular interactions influencing Palbociclib Isethionate's solid-state properties. []
Q8: How does the administration of Palbociclib Isethionate with food impact its pharmacokinetics?
A8: A population pharmacokinetic analysis revealed that taking Palbociclib Isethionate with a high-fat meal leads to a 16.0% increase in relative bioavailability and a 28.8% increase in absorption lag time compared to fasted conditions. [] This suggests that food intake, particularly high-fat meals, can significantly influence the absorption and potentially the overall efficacy of Palbociclib Isethionate.
Q9: What is the significance of the combination therapy of Palbociclib Isethionate with Pralatrexate?
A9: A study explored the combination of Palbociclib Isethionate with Pralatrexate, an antifolate agent, for treating bladder cancer. [] The results indicated that this combination might offer benefits by reducing adverse effects like nausea, vomiting, and liver function impairment compared to standard gemcitabine-cisplatin chemotherapy. [] Furthermore, the study suggested that this combination might suppress tumor neovascularization by inhibiting dihydrofolate reductase (DHFR) and vascular endothelial growth factor (VEGF) expression. [] These findings highlight the potential for synergistic effects and improved therapeutic outcomes with combination therapies incorporating Palbociclib Isethionate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



